KVI-020, also known as (R)-1-Methylsulfonylamino-3-(2,4-methoxyphenyl)ethyl-4-(4-methoxyphenyl)-2-imidazolidinone, is a selective blocker of the potassium voltage-gated ion channel Kv1.5. This compound has garnered attention for its potential therapeutic applications in treating atrial arrhythmias, a condition characterized by irregular heart rhythms. KVI-020's mechanism of action involves the inhibition of Kv1.5 channels, which play a crucial role in cardiac repolarization.
KVI-020 is classified as a small molecular modulator targeting specific ion channels. It is synthesized through various chemical methods, focusing on the development of imidazolidinone derivatives. The compound's structure and properties have been extensively studied to understand its pharmacological potential and optimize its efficacy in clinical applications.
The synthesis of KVI-020 involves several key steps:
Research indicates that KVI-020 can be synthesized efficiently through a multi-step process that ensures high yields and purity levels, making it suitable for further pharmacological studies .
The molecular formula of KVI-020 is C19H24N2O5S, with a molecular weight of approximately 396.47 g/mol. The compound features an imidazolidinone ring system with methoxyphenyl substituents, contributing to its biological activity.
KVI-020 undergoes various chemical reactions that are critical for its bioactivity:
Research has highlighted the significance of these interactions in optimizing KVI-020 for therapeutic use .
The mechanism of action for KVI-020 involves:
Data from electrophysiological studies confirm that KVI-020 effectively modulates cardiac action potentials, thereby demonstrating its potential as an antiarrhythmic agent .
KVI-020 exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems .
KVI-020's primary application lies in its potential use as a treatment for atrial arrhythmias. Its selectivity for Kv1.5 channels makes it an attractive candidate for minimizing side effects associated with non-selective potassium channel blockers.
In addition to its therapeutic applications, ongoing research explores KVI-020's role in understanding cardiac ion channel dynamics and developing novel antiarrhythmic therapies .
Atrial fibrillation (AF), affecting over 33 million people globally, represents a significant clinical challenge due to the limitations of current antiarrhythmic drugs that carry ventricular proarrhythmic risks [1] [7]. The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), exhibits a distinctive expression pattern: it is predominantly localized in human atrial myocytes while being functionally absent in ventricular tissue [1] [5]. This atrial-specific distribution makes Kv1.5 an ideal molecular target for antiarrhythmic intervention, as pharmacological blockade would theoretically prolong atrial action potential duration (APD) and effective refractory period (ERP) without affecting ventricular electrophysiology [7].
The pathophysiological relevance of Kv1.5 in AF is further evidenced by molecular studies showing that both loss-of-function (e.g., E375X, Y155C) and gain-of-function mutations (e.g., E48G, A305T) in the KCNA5 gene encoding Kv1.5 are associated with AF susceptibility [5] [9]. Mechanistically, IKur blockade counteracts the APD shortening typically observed in AF remodeling, thereby reducing the window for re-entrant arrhythmia maintenance. Computational cardiac modeling demonstrates that selective IKur inhibition increases the wavelength of atrial excitation (λ = θ × ERP), thereby raising the threshold for wavebreak and rotor formation that sustains AF [7].
The quest for atrial-selective antiarrhythmics has evolved through several generations of Kv1.5 inhibitors, each with distinct chemical scaffolds and pharmacological profiles:
Table 1: Evolution of Kv1.5 Inhibitors in Antiarrhythmic Drug Development
Compound Class | Representative Agents | Key Limitations | Developmental Stage |
---|---|---|---|
Early blockers | 4-Aminopyridine | Non-selective, CNS toxicity | Experimental |
First-generation | S9947, DPO-1 | Moderate selectivity, off-target effects | Preclinical |
Second-generation | AVE0118, XEN-D0103 | Variable efficacy in remodeled atria | Phase II clinical trials |
Third-generation | KVI-020 | Improved selectivity and pharmacokinetics | Preclinical optimization |
Initial efforts focused on repurposed agents like 4-aminopyridine, which demonstrated IKur blockade but lacked tissue selectivity and caused significant neurotoxicity [1]. The biphenyl derivative AVE0118 represented a conceptual advance, showing efficacy in porcine models of AF; however, it exhibited additional blocking effects on transient outward potassium current (Ito) and acetylcholine-activated potassium current (IK,ACh) at therapeutic concentrations, compromising its atrial selectivity [9]. Similarly, vernakalant, while clinically approved for acute AF cardioversion, exerts multi-channel effects including sodium channel blockade, limiting its pure Kv1.5 targeting [1] [4]. These limitations highlighted the need for compounds with enhanced selectivity and optimized pharmacodynamics specifically for chronic AF management.
KVI-020 (chemical name: (R)-1-(methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2-imidazolidinone) emerged from a systematic structure-activity relationship (SAR) campaign focused on imidazolidinone derivatives [2]. Its discovery addressed critical gaps in prior Kv1.5 blockers through:
Table 2: Molecular Interactions Underlying KVI-020's Kv1.5 Selectivity
Kv1.5 Residue | Interaction Type | Energetic Contribution (ΔΔG) | Functional Consequence |
---|---|---|---|
Thr479 | Hydrogen bonding | -2.3 kcal/mol | Stabilizes closed state |
Val481 | Hydrophobic packing | -1.8 kcal/mol | Pore occlusion |
Ile502 | Van der Waals | -1.5 kcal/mol | Prevents inactivation |
Arg487 | Electrostatic repulsion | +0.9 kcal/mol | Kv1.2/Kv1.3 discrimination |
The compound's molecular interactions were elucidated through homology modeling based on Kv1.2 structures and confirmed via alanine scanning mutagenesis [5] [9]. Unlike earlier non-selective blockers, KVI-020 preferentially binds to the intracellular pore region of Kv1.5 in its open-state conformation, explaining its use-dependent blocking characteristics observed at physiological pacing rates (2-5 Hz) [2]. This mechanistic nuance enhances its efficacy in tachyarrhythmias while preserving physiological atrial function during sinus rhythm.
Current optimization efforts focus on addressing remaining challenges, including moderate plasma protein binding (~85%) and the development of orally bioavailable formulations. Molecular hybridization strategies are exploring combinations with atrial-selective sodium channel blockers to enhance synergistic efficacy in persistent AF models [7]. The progression of KVI-020 through preclinical development represents a paradigm shift toward mechanistically targeted antiarrhythmic therapy grounded in ion channel specialization.
Table 3: Key Preclinical Parameters of KVI-020
Parameter | Value | Experimental System | Significance |
---|---|---|---|
Kv1.5 IC50 | 0.2 μM | HEK293 expressed channels | Primary target potency |
Atrial APD90 prolongation | 28% | Isolated guinea pig atria | Antiarrhythmic mechanism |
Ventricular APD90 change | +3.1% | Langendorff-perfused heart | Ventricular safety |
Oral bioavailability | 42% | Rat pharmacokinetics | Dosing route potential |
AERP increase | 38% | Canine AF model | Efficacy biomarker |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1